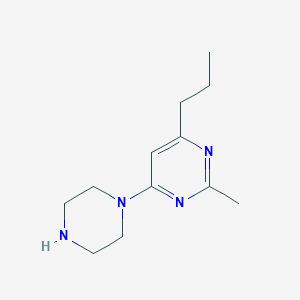

2-Methyl-4-piperazin-1-yl-6-propylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-4-piperazin-1-yl-6-propylpyrimidine, also known as 2-Methyl-4-piperazin-1-yl-6-propylpyrimidine hydrochloride, is an organic compound that has a wide range of applications in the scientific research field. It is a highly versatile compound that is used in the synthesis of various other compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Anticancer Properties

Research has shown that certain pyrimidine-piperazine conjugates exhibit significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. The synthesis of these compounds involves an efficient multi-component one-pot synthesis. Notably, compounds from this series demonstrated better anti-proliferative activities compared to the reference drug curcumin. Molecular docking studies also confirmed their good binding affinity against Bcl-2 protein, suggesting a potential mechanism of action (Parveen et al., 2017).

Antibacterial and Antifungal Activities

Another study focused on the synthesis of novel visnagen and khellin furochromone pyrimidine derivatives, showing promising anti-inflammatory and analgesic activities. These synthesized compounds were tested for their biological activities and some displayed significant effects, highlighting their potential as new therapeutic agents (Abu‐Hashem & Youssef, 2011).

Anti-Inflammatory and Pharmacological Properties

Further research into methylpyrimidine sulfonyl piperazine derivatives revealed their potential pharmacological benefits, including antibacterial, anthelmintic, and anti-inflammatory activities. These compounds, designed through strategic synthesis involving Suzuki coupling, showcased promising pharmacophore properties in vitro and in vivo, indicating their utility in developing new therapeutic agents (Mohan et al., 2014).

Mechanism of Action

Target of Action

Related compounds have been shown to inhibit buche and increase phosphorylation of H2AX in MCF-7 cells . These targets play crucial roles in cholinergic neurotransmission and DNA damage response, respectively.

Mode of Action

For instance, some compounds inhibit BuChE, thereby increasing acetylcholine levels . Others increase the phosphorylation of H2AX, a marker of DNA double-strand breaks .

Pharmacokinetics

Its molecular weight of 22031 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Related compounds have been shown to inhibit buche, potentially leading to increased acetylcholine levels , and to increase the phosphorylation of H2AX, indicating DNA damage .

properties

IUPAC Name |

2-methyl-4-piperazin-1-yl-6-propylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-3-4-11-9-12(15-10(2)14-11)16-7-5-13-6-8-16/h9,13H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLFCBMBUPJHRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC(=N1)C)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-piperazin-1-yl-6-propylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(Diethylamino)-2-hydroxyphenyl]prop-2-enoic acid](/img/structure/B2832492.png)

![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2832493.png)

![2-(ethylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2832494.png)

![N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2832497.png)

![6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2832500.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2832501.png)

![1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2832513.png)